molecular formula C10H9NO4 B13485755 5-Oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylic acid

5-Oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylic acid

Katalognummer: B13485755
Molekulargewicht: 207.18 g/mol
InChI-Schlüssel: DEIPUNQTMXWESC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylic acid is a heterocyclic compound that belongs to the class of benzoxazepines. These compounds are characterized by a seven-membered ring containing both nitrogen and oxygen atoms. The presence of the oxo group at the 5-position and the carboxylic acid group at the 8-position makes this compound particularly interesting for various chemical and biological applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with a suitable carboxylic acid derivative, followed by cyclization and oxidation steps. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-pressure reactors and continuous flow systems to ensure efficient production. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the synthesis for industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

5-Oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products

The major products formed from these reactions include hydroxyl derivatives, esters, and amides, which can be further utilized in various chemical and biological studies .

Wissenschaftliche Forschungsanwendungen

5-Oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-Oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives of the compound being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other benzoxazepines and related heterocycles such as benzodiazepines and oxazepines. These compounds share structural similarities but differ in their functional groups and biological activities .

Uniqueness

5-Oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an oxo group and a carboxylic acid group makes it a versatile intermediate for various synthetic applications .

Eigenschaften

Molekularformel

C10H9NO4

Molekulargewicht

207.18 g/mol

IUPAC-Name

5-oxo-3,4-dihydro-2H-1,4-benzoxazepine-8-carboxylic acid

InChI

InChI=1S/C10H9NO4/c12-9-7-2-1-6(10(13)14)5-8(7)15-4-3-11-9/h1-2,5H,3-4H2,(H,11,12)(H,13,14)

InChI-Schlüssel

DEIPUNQTMXWESC-UHFFFAOYSA-N

Kanonische SMILES

C1COC2=C(C=CC(=C2)C(=O)O)C(=O)N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.